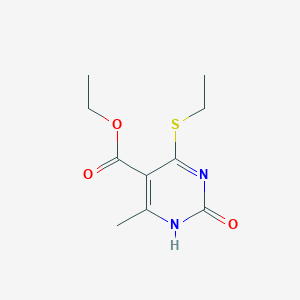![molecular formula C14H18N4O3S B6507441 N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941975-96-8](/img/structure/B6507441.png)
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is an organic compound characterized by its complex chemical structure. It comprises various functional groups including an oxazole ring, a thiophene ring, and a dimethylamino group, which grant it a diverse range of chemical properties and potential applications. This compound finds relevance in multiple domains such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can be achieved through multi-step organic reactions. The typical synthetic route involves:
Preparation of the thiophene ring derivative through halogenation and further functionalization.
Synthesis of the oxazole ring derivative, often via cyclization reactions involving amino acids or other precursors.
Coupling of the dimethylamino group with the pre-functionalized thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final coupling of the oxazole derivative with the intermediate product from the previous step under conditions promoting amide bond formation.
Industrial Production Methods
For large-scale industrial production, the synthetic route might be optimized for cost-effectiveness, yield, and environmental impact. Key aspects include:
Using cost-effective reagents and solvents.
Implementing catalysis to increase reaction efficiency.
Recycling solvents and reagents to minimize waste.
Employing continuous flow chemistry for improved scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro groups on the rings, if present, can be reduced to amines.
Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: : The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-CPBA (meta-Chloroperbenzoic acid) and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: : Utilizes nucleophiles like alkyl halides or aryl halides in the presence of bases.
Hydrolysis: : Performed in aqueous acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.
Major Products
Depending on the reaction, products can include sulfoxides, sulfones, amines, substituted thiophenes, and carboxylic acids from amide hydrolysis.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is used as a building block for creating complex molecules. Its diverse functional groups allow for versatile reactions and modifications.
Biology and Medicine
In biological research, this compound may act as a precursor or analog for developing new drugs. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.
Industry
In the industrial sector, it can be employed in the synthesis of advanced materials, polymers, or as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide's mechanism of action depends on its application:
Pharmacological: : It can bind to specific molecular targets such as enzymes or receptors, altering their function and influencing biochemical pathways.
Catalytic: : In catalytic processes, it may act as a ligand or catalyst itself, facilitating chemical transformations.
Comparison with Similar Compounds
Unique Properties
The uniqueness of N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide lies in its combination of functional groups that allow for a wide range of chemical reactions and applications.
Similar Compounds
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide: : Lacks the oxazole ring, resulting in different reactivity and application spectrum.
N-(5-methyl-1,2-oxazol-3-yl)-N'-[(2-thiophen-2-yl)ethyl]ethanediamide: : The lack of the dimethylamino group changes its interaction with biological targets and its use in chemical synthesis.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-7-12(17-21-9)16-14(20)13(19)15-8-10(18(2)3)11-5-4-6-22-11/h4-7,10H,8H2,1-3H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZWAONBRKSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)


![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B6507408.png)
![ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate](/img/structure/B6507409.png)
![N-[4-(dimethylamino)phenyl]-N'-(3,3-diphenylpropyl)ethanediamide](/img/structure/B6507414.png)
![N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6507419.png)
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6507428.png)

